molecular formula C8H16ClNO2 B6268995 2-(piperidin-3-yl)propanoic acid hydrochloride CAS No. 1909311-75-6

2-(piperidin-3-yl)propanoic acid hydrochloride

Cat. No. B6268995
CAS RN: 1909311-75-6
M. Wt: 193.7
InChI Key:
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Description

2-(Piperidin-3-yl)propanoic acid hydrochloride, commonly known as 2-PPA HCl, is an organic compound derived from piperidine and propanoic acid. It is a white, odorless crystalline solid with a molecular weight of 184.6 g/mol. It is soluble in water and is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

2-PPA HCl is widely used in scientific research as a reagent for organic synthesis and as a ligand for metal complexes. It is also used in the synthesis of pharmaceuticals and biochemicals, and as a catalyst for the synthesis of polymers. Additionally, it is used as a chromatographic stationary phase for the separation and purification of organic compounds.

Mechanism of Action

2-PPA HCl acts as a proton donor in a variety of reactions, including the synthesis of pharmaceuticals and biochemicals. It is also used as a ligand in coordination complexes, where it acts as a Lewis acid. Additionally, it is used as a catalyst in the synthesis of polymers, where it acts as a Lewis base.
Biochemical and Physiological Effects
2-PPA HCl has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to have antifungal, antibacterial, and antiviral properties. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have neuroprotective effects, and to be an effective inhibitor of certain enzymes involved in metabolic processes.

Advantages and Limitations for Lab Experiments

The main advantage of 2-PPA HCl in laboratory experiments is its high solubility in water, which makes it easy to handle and use. Additionally, it is relatively inexpensive and readily available. The main limitation of 2-PPA HCl in laboratory experiments is its low reactivity, which can make it difficult to use in certain applications.

Future Directions

There are a variety of potential future applications for 2-PPA HCl. These include its use in the synthesis of new pharmaceuticals and biochemicals, its use as a ligand in coordination complexes, and its use as a catalyst in the synthesis of polymers. Additionally, it could be used as a chromatographic stationary phase for the separation and purification of organic compounds. Furthermore, its potential as an inhibitor of certain enzymes involved in metabolic processes could be explored. Finally, its potential as an antifungal, antibacterial, and antiviral agent could be further investigated.

Synthesis Methods

2-PPA HCl can be synthesized using a variety of methods. The most common method involves the reaction of piperidine with propanoic acid in the presence of hydrochloric acid. This reaction yields 2-PPA HCl as the primary product. Other methods include the reaction of piperidine with propionyl chloride, the reaction of piperidine with chloroacetic acid, and the reaction of piperidine with acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-3-yl)propanoic acid hydrochloride involves the reaction of piperidine with 3-chloropropanoic acid, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "Piperidine", "3-chloropropanoic acid", "Hydrochloric acid" ], "Reaction": [ "Add piperidine to a reaction flask", "Add 3-chloropropanoic acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add hydrochloric acid to obtain the hydrochloride salt", "Filter and dry the product" ] }

CAS RN

1909311-75-6

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

0

Origin of Product

United States

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